molecular formula C5H15NO5S B14706862 methoxy(trimethyl)azanium;methyl sulfate

methoxy(trimethyl)azanium;methyl sulfate

Cat. No.: B14706862
M. Wt: 201.24 g/mol
InChI Key: URYLVPSHDPFLDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy(trimethyl)azanium;methyl sulfate, also known as docosyltrimethylammonium methyl sulfate, is a quaternary ammonium compound. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, conditioning, and antistatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(trimethyl)azanium;methyl sulfate can be synthesized through the reaction of docosylamine with methyl sulfate. The reaction typically involves the following steps:

    Preparation of Docosylamine: Docosylamine is synthesized by the reduction of docosyl nitrile using hydrogen in the presence of a catalyst.

    Quaternization Reaction: Docosylamine is then reacted with methyl sulfate in an organic solvent such as ethanol or isopropanol. The reaction is carried out at elevated temperatures (around 60-80°C) to facilitate the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the quaternization reaction is optimized for yield and purity. The process includes:

    Mixing: Docosylamine and methyl sulfate are mixed in a reactor.

    Heating: The mixture is heated to the desired temperature.

    Purification: The product is purified through filtration and washing to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methoxy(trimethyl)azanium;methyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl sulfate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated quaternary ammonium compounds.

Scientific Research Applications

Methoxy(trimethyl)azanium;methyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: In biological research, it is used in cell culture media to improve cell adhesion and growth.

    Medicine: The compound is used in pharmaceutical formulations as an emulsifying agent.

    Industry: It is widely used in the cosmetics industry in hair conditioners and skin care products due to its conditioning properties.

Mechanism of Action

The mechanism of action of methoxy(trimethyl)azanium;methyl sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium methyl sulfate: Similar in structure but with a shorter alkyl chain.

    Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with a different counterion.

    Cetyltrimethylammonium chloride: Commonly used in similar applications but with a chloride counterion.

Uniqueness

Methoxy(trimethyl)azanium;methyl sulfate is unique due to its long alkyl chain, which provides enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and conditioning effects.

Properties

Molecular Formula

C5H15NO5S

Molecular Weight

201.24 g/mol

IUPAC Name

methoxy(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C4H12NO.CH4O4S/c1-5(2,3)6-4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

URYLVPSHDPFLDJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)OC.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.